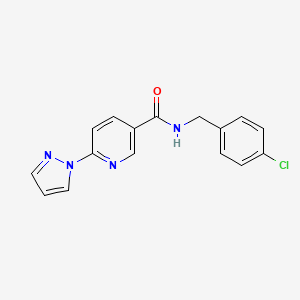

![molecular formula C19H23N3O3S2 B2363161 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide CAS No. 1797954-97-2](/img/structure/B2363161.png)

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with similar structures, such as 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, have been identified as potential inhibitors of G-protein-coupled receptor kinase-2 and -5 (GRK2 and GRK5) . These compounds were discovered through high throughput screening campaigns and showed potent inhibitory activities .

Synthesis Analysis

The synthesis of similar compounds involved the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide derivatives have been studied for their antimicrobial efficacy. Research shows that certain sulfonamide derivatives exhibit significant antimicrobial activities against a range of bacterial and fungal strains. For instance, Vinaya et al. (2009) synthesized piperidine derivatives that demonstrated potent antimicrobial activities against pathogens affecting tomato plants, highlighting the potential of these compounds in agricultural applications to combat plant diseases. Similarly, Abbavaram et al. (2013) reported on the synthesis of bifunctional sulfonamide-amide derivatives that showed significant in vitro antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents Vinaya et al., 2009; Abbavaram et al., 2013.

Anti-Cancer and Anti-Tubercular Activities

Compounds with the this compound framework have also been evaluated for their potential anti-cancer and anti-tubercular activities. Debbabi et al. (2016) synthesized novel heterocyclic sulfonamides that showed promising in vitro anti-breast cancer cell line (MCF7) activity, suggesting a potential avenue for cancer treatment research. Furthermore, Dighe et al. (2012) synthesized derivatives that were evaluated for anti-tubercular activity, indicating their potential contribution to addressing tuberculosis, a major global health challenge Debbabi et al., 2016; Dighe et al., 2012.

Antioxidant and Enzyme Inhibition Properties

The investigation into the antioxidant capacity and anticholinesterase activity of sulfonamide derivatives, including those with the this compound structure, has been reported. Karaman et al. (2016) highlighted the synthesis of sulfonyl hydrazones bearing piperidine derivatives, which were evaluated for their antioxidant capacity and anticholinesterase activity, offering insights into their potential therapeutic applications Karaman et al., 2016.

Molecular Docking and Computational Studies

Theoretical and computational studies, including molecular docking, play a crucial role in understanding the interaction mechanisms of these compounds with biological targets. Fahim and Ismael (2021) conducted a theoretical investigation of antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies. Such research aids in the rational design of drugs with enhanced efficacy and selectivity Fahim & Ismael, 2021.

Mecanismo De Acción

Target of Action

The primary targets of this compound are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These receptors play a crucial role in cardiovascular diseases, making them emerging therapeutic targets .

Mode of Action

The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity

Biochemical Pathways

The inhibition of GRK-2 and GRK-5 affects several biochemical pathways. These receptors are involved in the regulation of G protein-coupled receptors (GPCRs), which play a role in various physiological processes. By inhibiting GRK-2 and GRK-5, the compound can potentially alter the signaling of GPCRs .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It has been found that similar benzoxazole-based compounds have shown inhibitory activities toward G-protein-coupled receptor kinase-2 and -5 . This suggests that N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide may interact with these enzymes, potentially influencing their function.

Cellular Effects

Related benzoxazole compounds have shown antimicrobial activity against various bacterial and fungal strains . This suggests that this compound might also influence cellular processes in these organisms.

Molecular Mechanism

Based on the inhibitory activities of similar benzoxazole-based compounds toward G-protein-coupled receptor kinase-2 and -5 , it can be hypothesized that this compound may exert its effects through similar mechanisms.

Propiedades

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-2-15-7-8-18(26-15)27(23,24)20-13-14-9-11-22(12-10-14)19-21-16-5-3-4-6-17(16)25-19/h3-8,14,20H,2,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDSWAHNDQROIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

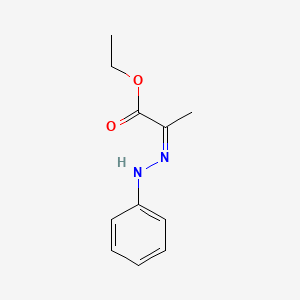

![2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2363082.png)

![1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2363085.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2363086.png)

![Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2363088.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2363092.png)

![3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2363094.png)

![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)

![2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2363098.png)

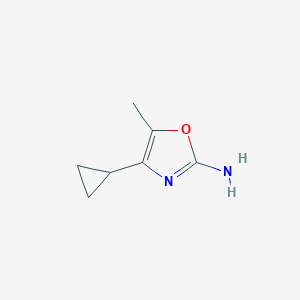

![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B2363100.png)